molecular formula C24H25NO3 B11392609 2-[(4-benzylpiperidin-1-yl)carbonyl]-7,8-dimethyl-4H-chromen-4-one

2-[(4-benzylpiperidin-1-yl)carbonyl]-7,8-dimethyl-4H-chromen-4-one

Cat. No.: B11392609
M. Wt: 375.5 g/mol
InChI Key: VBXDVQIVYDFKAI-UHFFFAOYSA-N
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Description

2-(4-BENZYLPIPERIDINE-1-CARBONYL)-7,8-DIMETHYL-4H-CHROMEN-4-ONE is a complex organic compound that features a piperidine ring, a benzyl group, and a chromenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BENZYLPIPERIDINE-1-CARBONYL)-7,8-DIMETHYL-4H-CHROMEN-4-ONE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and solvents like dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(4-BENZYLPIPERIDINE-1-CARBONYL)-7,8-DIMETHYL-4H-CHROMEN-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(4-BENZYLPIPERIDINE-1-CARBONYL)-7,8-DIMETHYL-4H-CHROMEN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-BENZYLPIPERIDINE-1-CARBONYL)-7,8-DIMETHYL-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The chromenone core may participate in electron transfer reactions, influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-BENZYLPIPERIDINE-1-CARBONYL)-6,8-DIMETHYLCHROMEN-4-ONE
  • 2-(4-BENZYLPIPERIDINE-1-CARBONYL)-6,7-DIMETHYLCHROMEN-4-ONE

Uniqueness

2-(4-BENZYLPIPERIDINE-1-CARBONYL)-7,8-DIMETHYL-4H-CHROMEN-4-ONE is unique due to its specific substitution pattern on the chromenone core and the presence of the benzylpiperidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C24H25NO3

Molecular Weight

375.5 g/mol

IUPAC Name

2-(4-benzylpiperidine-1-carbonyl)-7,8-dimethylchromen-4-one

InChI

InChI=1S/C24H25NO3/c1-16-8-9-20-21(26)15-22(28-23(20)17(16)2)24(27)25-12-10-19(11-13-25)14-18-6-4-3-5-7-18/h3-9,15,19H,10-14H2,1-2H3

InChI Key

VBXDVQIVYDFKAI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)N3CCC(CC3)CC4=CC=CC=C4)C

Origin of Product

United States

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